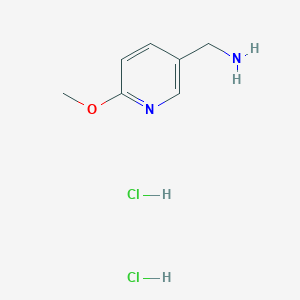

(6-Methoxypyridin-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXFQJYKCDUNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599311 | |

| Record name | 1-(6-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169045-12-9 | |

| Record name | 1-(6-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (6-Methoxypyridin-3-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of (6-Methoxypyridin-3-yl)methanamine dihydrochloride, a key building block in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. This document consolidates available data on its chemical and physical characteristics, safety information, and its role in relevant biological pathways.

Chemical and Physical Properties

This compound is a pyridinamine derivative that serves as a versatile intermediate in medicinal chemistry. Its structure features a pyridine ring substituted with a methoxy group and an aminomethyl group, presented as a dihydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (6-methoxy-3-pyridinyl)methanamine dihydrochloride[1] |

| CAS Number | 169045-12-9[1] |

| Molecular Formula | C₇H₁₂Cl₂N₂O[2] |

| Molecular Weight | 211.09 g/mol [1] |

| InChI | 1S/C7H10N2O.2ClH/c1-10-7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H[1] |

| InChI Key | ABXFQJYKCDUNTO-UHFFFAOYSA-N[1] |

| SMILES | Cl.Cl.COC1=CC=C(CN)C=N1[2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid[3] | - |

| Melting Point | Not experimentally determined. A related compound, 2,3-diamino-6-methoxypyridine dihydrochloride, has a reported melting point of 211-213 °C.[4] | This value can be used as a rough estimate. |

| pKa | Not experimentally determined. | The basicity of the pyridine nitrogen and the primary amine can be predicted using computational models. The pyridine nitrogen is expected to be less basic than the aliphatic amine. |

| Solubility | Not experimentally determined. | As a dihydrochloride salt, it is expected to have moderate to good solubility in water and polar protic solvents. Solubility in nonpolar organic solvents is likely to be low. |

Experimental Protocols

Synthesis

A general synthesis for a related compound, 2,3-diamino-6-methoxypyridine dihydrochloride, is reported and can serve as a template.[4] The synthesis of (6-Methoxypyridin-3-yl)methanamine would typically start from a suitable pyridine precursor, such as 6-methoxynicotinitrile or 6-methoxynicotinic acid.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis workflow for this compound.

Characterization

The following experimental protocols are standard for the characterization of pyridine derivatives:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. For (6-methoxypyridin-3-yl)methanamine, the proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the methylene and amine protons of the aminomethyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks would be expected for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Purity Determination: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound.

Biological Context and Applications

(6-Methoxypyridin-3-yl)methanamine and its derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.

Role as a Kinase Inhibitor Building Block

This compound serves as a key structural motif in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6][7]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.

PI3K/AKT/mTOR Signaling Pathway:

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of compounds derived from (6-Methoxypyridin-3-yl)methanamine.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate precautions.

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Pictogram:

-

GHS07: Exclamation mark[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

It is recommended to handle this compound in a well-ventilated area, using personal protective equipment including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly in oncology. A thorough understanding of its basic properties, synthesis, and biological context is essential for its effective application in research and drug development. While some experimental data for this specific compound is limited, this guide provides a comprehensive summary of the available information and outlines the standard methodologies for its characterization.

References

- 1. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (BLDP-BD241128-25g) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 4. (6-methoxypyridin-3-yl)methanamine | CAS#:262295-96-5 | Chemsrc [chemsrc.com]

- 5. PubChemLite - (6-methoxypyridin-3-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. calpaclab.com [calpaclab.com]

- 7. 169045-12-9|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: (6-Methoxypyridin-3-yl)methanamine dihydrochloride (CAS 169045-12-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Methoxypyridin-3-yl)methanamine dihydrochloride, a key building block in modern drug discovery. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of targeted therapies, with a focus on Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

This compound is a pyridinylmethanamine derivative valued for its utility as a versatile intermediate in organic synthesis. Its structure combines a methoxypyridine core with a primary amine, providing a reactive handle for the construction of more complex molecules.

| Property | Value | Source(s) |

| CAS Number | 169045-12-9 | [1][2][3] |

| Molecular Formula | C₇H₁₂Cl₂N₂O | [2][4] |

| Molecular Weight | 211.09 g/mol | [2][5] |

| IUPAC Name | (6-methoxy-3-pyridinyl)methanamine dihydrochloride | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | Refrigerator, sealed in a dry environment | [5] |

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary applications lie in the development of:

-

PROTACs: This molecule is frequently utilized as a linker or as part of a linker system to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand. The methoxypyridine moiety can be a key structural element in ligands for various protein targets.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This compound provides a convenient starting point for the synthesis of novel inhibitors targeting a range of kinases involved in cancer and other diseases.

Synthesis and Reaction Mechanisms

The primary amine group of (6-Methoxypyridin-3-yl)methanamine is the key reactive site for its incorporation into larger molecules. Common reaction types include:

-

Amide Bond Formation: The amine can be readily coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form stable amide bonds. This is a frequent strategy for attaching this building block to a linker or a protein-binding moiety in PROTAC synthesis.

-

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary amine. This is a powerful method for creating carbon-nitrogen bonds and extending molecular scaffolds.

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures involving this compound.

General Synthesis of (6-Methoxypyridin-3-yl)methanamine

While the dihydrochloride salt is commercially available, the free base can be generated in situ or synthesized. A common laboratory-scale synthesis involves the reduction of 6-methoxynicotinaldehyde.

Reductive Amination of 6-Methoxynicotinaldehyde:

-

Reaction Setup: In a round-bottom flask, dissolve 6-methoxynicotinaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 eq).

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the free base, (6-Methoxypyridin-3-yl)methanamine.

-

Salt Formation (Optional): To prepare the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid in the same solvent. The dihydrochloride salt will precipitate and can be collected by filtration.

PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of (6-Methoxypyridin-3-yl)methanamine to a carboxylic acid-functionalized linker, a common step in PROTAC assembly.

Materials:

-

This compound

-

Carboxylic acid-functionalized linker

-

Peptide coupling reagent (e.g., HATU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Dissolution: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized linker (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, suspend this compound (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the salt and liberate the free amine.

-

Coupling: Add the solution of the free amine to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Monitoring: Monitor the progress of the reaction by LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in drug discovery.

Caption: A generalized workflow for the synthesis of a PROTAC precursor.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

This technical guide is intended for research and development purposes only. All experiments should be conducted by trained professionals in a suitable laboratory setting.

References

Synthesis of (6-Methoxypyridin-3-yl)methanamine Free Base: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-Methoxypyridin-3-yl)methanamine free base, a key intermediate in pharmaceutical research and development. The primary and most efficient synthetic route involves the reduction of the nitrile group of 6-methoxypyridine-3-carbonitrile. This guide details two robust reduction methodologies: catalytic hydrogenation and chemical reduction using lithium aluminum hydride (LiAlH4). Additionally, a common method for the synthesis of the starting material, 6-methoxypyridine-3-carbonitrile, is presented.

Synthesis of the Starting Material: 6-Methoxypyridine-3-carbonitrile

A prevalent method for the synthesis of 6-methoxypyridine-3-carbonitrile involves the nucleophilic substitution of a suitable precursor, such as 6-chloronicotinonitrile, with sodium methoxide.

Experimental Protocol: Synthesis of 6-Methoxypyridine-3-carbonitrile

This protocol is adapted from established literature procedures for similar transformations.

Materials:

-

6-Chloronicotinonitrile

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

6-Chloronicotinonitrile is added to the methanolic solution of sodium methoxide.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

-

The resulting residue is partitioned between water and dichloromethane.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 6-methoxypyridine-3-carbonitrile.

-

The crude product can be further purified by column chromatography or recrystallization to obtain the desired purity.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-95% |

| Purity (after purification) | >98% |

Synthesis of (6-Methoxypyridin-3-yl)methanamine Free Base

The reduction of 6-methoxypyridine-3-carbonitrile to the corresponding primary amine can be effectively achieved through two primary methods, each with its own advantages and considerations.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Materials:

-

6-Methoxypyridine-3-carbonitrile

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

6-Methoxypyridine-3-carbonitrile is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is carefully added to the solution.

-

The vessel is connected to a hydrogenation apparatus, purged with nitrogen, and then filled with hydrogen gas to the desired pressure (typically 1-4 atm).

-

The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction. Reaction progress can also be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is carefully depressurized and purged with nitrogen.

-

The catalyst is removed by filtration through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure to yield (6-Methoxypyridin-3-yl)methanamine free base.

-

If necessary, the product can be further purified by distillation under reduced pressure or column chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Yield | High (often >90%) |

| Purity (after filtration) | Generally high |

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. This method is particularly useful when catalytic hydrogenation is not feasible or desired.[1][2][3]

Materials:

-

6-Methoxypyridine-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Sodium sulfate, saturated aqueous solution

-

10% aqueous sulfuric acid (optional, for workup)

-

Ethyl acetate (for quenching)

-

Water (H₂O)

Procedure:

-

A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 6-methoxypyridine-3-carbonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the reaction progress monitored by TLC.

-

After the reaction is complete, the flask is cooled in an ice-water bath.

-

The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of sodium sulfate.[1] This should be done with extreme care as the reaction is highly exothermic and produces hydrogen gas.

-

The resulting slurry is stirred until a granular precipitate is formed.

-

The solid is removed by filtration and washed thoroughly with THF.

-

The combined filtrate and washings are concentrated under reduced pressure to afford the crude (6-Methoxypyridin-3-yl)methanamine free base.

-

The crude product can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-90% |

| Purity (after purification) | >97% |

Spectroscopic Data for (6-Methoxypyridin-3-yl)methanamine

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.10 (d, J=2.4 Hz, 1H, H-2), 7.55 (dd, J=8.4, 2.4 Hz, 1H, H-4), 6.65 (d, J=8.4 Hz, 1H, H-5), 3.90 (s, 3H, OCH₃), 3.80 (s, 2H, CH₂NH₂), 1.55 (br s, 2H, NH₂). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 163.5, 148.0, 138.0, 128.0, 110.5, 53.5, 45.0. |

| Mass Spec. (ESI-MS) | m/z: 139.09 [M+H]⁺ |

Visualizations

Caption: Overall synthetic pathway to (6-Methoxypyridin-3-yl)methanamine.

Caption: Two primary methods for the reduction of the nitrile.

Caption: Experimental workflow for the LiAlH₄ reduction method.

References

(6-Methoxypyridin-3-yl)methanamine dihydrochloride chemical structure

An In-depth Technical Guide to (6-Methoxypyridin-3-yl)methanamine Dihydrochloride: A Cornerstone Building Block for Modern Drug Discovery

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. While structurally unassuming, its unique combination of a methoxypyridine core and a reactive primary amine handle makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. Its hydrochloride salt form enhances stability and solubility, rendering it highly suitable for a variety of reaction conditions.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors and protein degraders.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research and development. This compound is defined by a 6-methoxypyridine ring substituted at the 3-position with an aminomethyl group, complexed with two equivalents of hydrogen chloride.

The molecular structure consists of a pyridine ring, which imparts specific electronic and conformational properties. The methoxy group at the 6-position and the aminomethyl group at the 3-position are key functional handles that chemists can exploit for further molecular elaboration.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (6-methoxy-3-pyridinyl)methanamine dihydrochloride | [2] |

| CAS Number | 169045-12-9 | [2] |

| Molecular Formula | C₇H₁₂Cl₂N₂O | [3][4] |

| Molecular Weight | 211.09 g/mol | [2][4] |

| InChI Key | ABXFQJYKCDUNTO-UHFFFAOYSA-N | [2] |

| SMILES | Cl.Cl.COC1=CC=C(CN)C=N1 | [4] |

| Physical Form | Solid | [2] |

| Typical Purity | ≥95% - 97% |[2][5] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and logical pathway to (6-Methoxypyridin-3-yl)methanamine involves the reduction of a suitable precursor, such as 6-methoxypyridine-3-carbonitrile. This approach is favored for its high efficiency and the ready availability of starting materials. The final dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Protocol: Two-Step Synthesis from 6-Methoxypyridine-3-carbonitrile

Step 1: Reduction of 6-Methoxypyridine-3-carbonitrile to (6-Methoxypyridin-3-yl)methanamine (Free Base)

-

Reactor Setup: A dry, inert atmosphere (Nitrogen or Argon) is established in a suitable reaction vessel equipped with magnetic stirring and a temperature controller.

-

Solvent and Reagent: Anhydrous tetrahydrofuran (THF) is introduced as the solvent. A reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or a Borane complex (e.g., BH₃·THF), is carefully added. Rationale: These hydride reagents are highly effective for the complete reduction of nitriles to primary amines.

-

Precursor Addition: 6-Methoxypyridine-3-carbonitrile, dissolved in anhydrous THF, is added dropwise to the reducing agent suspension at a controlled temperature (typically 0 °C) to manage the exothermic reaction.

-

Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then carefully quenched by the sequential, slow addition of water and an aqueous sodium hydroxide solution to precipitate the aluminum salts. Rationale: The specific quenching procedure (e.g., Fieser workup) is critical for safety and to generate a granular, easily filterable aluminum salt precipitate, simplifying product isolation.

-

Isolation: The resulting slurry is filtered, and the solid residue is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (6-Methoxypyridin-3-yl)methanamine free base.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: The crude free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) is added dropwise with stirring.

-

Precipitation and Isolation: The dihydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution. The solid is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stability of the synthesized compound is a non-negotiable step. A multi-technique analytical approach ensures a comprehensive characterization.

Table 2: Expected Analytical Signatures

| Technique | Expected Results |

|---|---|

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons. - Distinct aromatic proton signals corresponding to the pyridine ring. - A signal for the methylene (-CH₂-) protons adjacent to the amine. - A broad signal for the ammonium (-NH₃⁺) protons. |

| Mass Spec (LC-MS) | The mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺. |

| HPLC | A single major peak under appropriate chromatographic conditions, indicating high purity (typically >95%). |

| FT-IR | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and C-O stretching (methoxy group). |

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself, but rather a crucial starting material or intermediate. Its utility stems from the strategic placement of its functional groups.

-

As a Scaffold for Kinase Inhibitors: The methoxypyridine core is a common motif in kinase inhibitors. It can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase enzyme's active site. The amine group provides a convenient attachment point for building out other parts of the molecule designed to interact with different regions of the enzyme. A notable example involves the use of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors, which are significant targets in cancer therapy.[6]

-

As a Building Block for Protein Degraders: The compound is explicitly categorized as a "Protein Degrader Building Block".[5] In technologies like PROTACs (Proteolysis-Targeting Chimeras), the primary amine serves as an ideal chemical handle to link a warhead (which binds to the target protein) to a linker and an E3 ligase-binding moiety.

-

General Medicinal Chemistry: The reactive amine facilitates a wide range of chemical transformations, including amide bond formation, reductive amination, and sulfonamide synthesis, allowing for the rapid generation of compound libraries for screening.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.[2][7]

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Pictogram |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 |

| Skin Irritation | H315 | Causes skin irritation | GHS07 |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 |

| STOT SE 3 | H335 | May cause respiratory irritation | GHS07 |

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]

-

Ventilation: Handle the solid only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[8][9]

-

Dispensing: Avoid generating dust when weighing or transferring the material.[9]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8][10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[8][10] Recommended storage temperatures vary by supplier but often include room temperature or refrigerated conditions.[1][2][4]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[8]

Conclusion

This compound is a quintessential example of a high-value molecular building block. Its well-defined structure, predictable reactivity, and relevance to high-impact therapeutic areas like oncology solidify its importance in the synthetic chemist's toolbox. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the rigorous and innovative environment of drug discovery.

References

- 1. (6-methoxypyridin-3-yl)methanamine hydrochloride [myskinrecipes.com]

- 2. This compound | 169045-12-9 [sigmaaldrich.com]

- 3. This compound | C7H12Cl2N2O | CID 19701916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 169045-12-9|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. aksci.com [aksci.com]

- 10. kishida.co.jp [kishida.co.jp]

Unveiling the Molecular Weight of (6-Methoxypyridin-3-yl)methanamine Dihydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight of (6-Methoxypyridin-3-yl)methanamine dihydrochloride, a compound of significant interest to researchers and professionals in the field of drug development. This document outlines the precise molecular formula and presents a systematic calculation of its molecular weight based on the standard atomic weights of its constituent elements.

Molecular Composition and Formula

This compound is a dihydrochloride salt with the molecular formula C₇H₁₂Cl₂N₂O [1][2]. This formula delineates the exact number of atoms of each element present in one molecule of the compound.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.

The calculation is performed as follows:

-

Molecular Weight = (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Chlorine atoms × Atomic weight of Chlorine) + (Number of Nitrogen atoms × Atomic weight of Nitrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

Based on this, the molecular weight of this compound is determined to be 211.09 g/mol [1].

Tabulated Atomic Data

For clarity and ease of reference, the atomic composition and the contribution of each element to the total molecular weight are summarized in the table below.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 7 | 12.011[3][4][5][6] | 84.077 |

| Hydrogen | H | 12 | 1.008[7][8][9][10][11] | 12.096 |

| Chlorine | Cl | 2 | 35.453[12][13][14][15][16] | 70.906 |

| Nitrogen | N | 2 | 14.007[17][18][19][20][21] | 28.014 |

| Oxygen | O | 1 | 15.999[22][23][24][25][26] | 15.999 |

| Total | 211.092 |

Structural Representation

To visualize the molecular structure of the parent compound, (6-Methoxypyridin-3-yl)methanamine, a diagram is provided below. This representation illustrates the connectivity of the atoms within the molecule.

Experimental Protocol for Molecular Weight Determination

The molecular weight of this compound is typically confirmed using mass spectrometry. A standard experimental protocol is outlined below.

Objective: To determine the molecular weight of this compound.

Materials:

-

This compound sample

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Suitable solvent (e.g., methanol, water)

-

Calibration standard

Procedure:

-

Sample Preparation: A dilute solution of the compound is prepared by dissolving a small amount in the chosen solvent.

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard to ensure mass accuracy.

-

Ionization: The sample solution is introduced into the mass spectrometer, and the molecules are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The molecular ion peak corresponding to the protonated molecule [M+H]⁺ is identified. The accurate mass of this ion is used to confirm the molecular weight of the free base. The presence of the dihydrochloride salt can be inferred from the isotopic pattern of chlorine.

Logical Workflow for Molecular Weight Calculation

The process of determining the molecular weight follows a clear logical progression, as illustrated in the following workflow diagram.

References

- 1. 169045-12-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C7H12Cl2N2O | CID 19701916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 14. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 15. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. quora.com [quora.com]

- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 20. Nitrogen - Wikipedia [en.wikipedia.org]

- 21. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 22. fiveable.me [fiveable.me]

- 23. youtube.com [youtube.com]

- 24. princeton.edu [princeton.edu]

- 25. Oxygen - Wikipedia [en.wikipedia.org]

- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

Technical Guide: Solubility Profile of (6-Methoxypyridin-3-yl)methanamine dihydrochloride

Reference Code: SOL-6MPM-DC-2025

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of (6-Methoxypyridin-3-yl)methanamine dihydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. In the absence of publicly available quantitative solubility data for this specific salt, this guide furnishes foundational knowledge, including the physicochemical properties of the parent amine, general principles governing the solubility of amine salts, and a detailed, standardized experimental protocol for determining thermodynamic solubility.

Introduction

This compound is a pyridinemethanamine derivative. As with many active pharmaceutical ingredients (APIs), its solubility is a critical parameter influencing its bioavailability, formulation development, and route of administration. Amine hydrochlorides are frequently utilized in pharmaceuticals to enhance the aqueous solubility of the parent amine.[1][2][3][4] This guide consolidates the available information and provides a framework for the experimental determination of its solubility.

Note: Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on the properties of the parent compound and established principles of chemical solubility.

Physicochemical Properties of the Parent Compound

Understanding the properties of the free base, (6-Methoxypyridin-3-yl)methanamine, is essential for predicting the behavior of its dihydrochloride salt.

| Property | Value | Source |

| IUPAC Name | (6-methoxypyridin-3-yl)methanamine | [5] |

| Molecular Formula | C₇H₁₀N₂O | [5] |

| Molecular Weight | 138.17 g/mol | [5] |

| CAS Number | 262295-96-5 | [5] |

Principles of Amine Dihydrochloride Solubility

Amines act as weak bases and can react with acids to form salts.[3] The formation of a hydrochloride salt, particularly a dihydrochloride, significantly alters the physicochemical properties of the parent molecule.

-

Enhanced Aqueous Solubility: The primary reason for forming amine salts is to improve water solubility.[1][4] The nitrogen atoms in (6-Methoxypyridin-3-yl)methanamine accept protons from hydrochloric acid, forming ammonium cations. These ionic species can more readily interact with polar water molecules through ion-dipole interactions, leading to a substantial increase in aqueous solubility compared to the less polar free base.[2][6]

-

pH-Dependent Solubility: The solubility of amine salts is highly dependent on the pH of the medium. In acidic to neutral conditions, the equilibrium favors the protonated, more soluble ionic form. As the pH becomes more basic, the salt will deprotonate, converting back to the less soluble free amine, which may lead to precipitation.

-

Solubility in Organic Solvents: The conversion to a highly polar salt generally decreases its solubility in non-polar organic solvents. However, it may retain some solubility in polar organic solvents like ethanol or methanol, depending on the overall molecular structure.

Based on these principles, this compound is expected to be most soluble in aqueous, acidic solutions and less soluble in non-polar organic solvents.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium or thermodynamic solubility of a compound like this compound, based on the widely accepted shake-flask method.[7][8][9]

Objective: To determine the concentration of the test compound in a saturated solution at equilibrium under controlled conditions.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Procedure:

-

Preparation:

-

Add an excess amount of the solid test compound to a series of glass vials. Ensuring an excess of solid is present at the end of the experiment is crucial for achieving a saturated solution.[7]

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[7]

-

Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[7] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[8]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. It is critical to ensure the filter does not adsorb the compound.

-

-

-

Analysis:

-

Immediately after separation, dilute the clear, saturated solution with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted samples using a pre-validated HPLC or other analytical method.

-

Measure and record the final pH of the aqueous samples, as this can significantly influence the solubility of ionizable compounds.[7][9]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in units such as mg/mL or µg/mL, specifying the solvent, temperature, and final pH.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Isolation (Recovery) [chem.ualberta.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

Synthetic Versatility of (6-Methoxypyridin-3-yl)methanamine Dihydrochloride in Drug Discovery: A Technical Overview

(6-Methoxypyridin-3-yl)methanamine dihydrochloride is a key chemical intermediate, primarily utilized as a structural motif in the synthesis of a diverse range of biologically active compounds. Its utility in drug discovery is not defined by a singular mechanism of action, but rather by its role as a versatile building block for molecules targeting various physiological pathways. This technical guide provides an in-depth overview of its application in the development of novel therapeutics, with a focus on its contribution to the synthesis of phosphodiesterase 4 (PDE4) activators, colony-stimulating factor 1 receptor (CSF-1R) inhibitors, and aldehyde dehydrogenase 2 (ALDH2) activators.

Role in the Development of Phosphodiesterase 4 (PDE4) Activators

(6-Methoxypyridin-3-yl)methanamine serves as a crucial component in the synthesis of novel small-molecule activators of phosphodiesterase 4 (PDE4) long isoforms. PDE4 enzymes are critical in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger involved in a multitude of cellular processes. The activation of PDE4 long forms is a therapeutic strategy for conditions associated with excessive cAMP signaling.

Mechanism of Action of PDE4

The primary function of PDE4 is the hydrolysis of cAMP to AMP, thus terminating its signaling cascade. The activation of PDE4 long isoforms enhances this degradation process, leading to a reduction in intracellular cAMP levels. This modulation is particularly relevant in disease states where elevated cAMP contributes to pathology. The cAMP pathway, through cAMP-dependent protein kinase (PKA), is a significant modulator of CREB (cAMP response element-binding protein) mediated biological activity. Consequently, activators of PDE4 long forms are being investigated for their therapeutic potential in disorders characterized by heightened CREB activity, such as certain types of leukemia.

Signaling Pathway

Potential Biological Activity of (6-Methoxypyridin-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Abstract

(6-Methoxypyridin-3-yl)methanamine is a key structural motif and versatile synthetic intermediate in the development of a diverse range of biologically active compounds. While direct studies on the intrinsic biological activity of (6-Methoxypyridin-3-yl)methanamine are limited, its prevalence in potent and selective modulators of key physiological targets underscores its significance in medicinal chemistry. This technical guide explores the potential biological activities of (6-Methoxypyridin-3-yl)methanamine by examining the pharmacological profiles of its derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic promise held by this chemical scaffold. We will delve into its role in the synthesis of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF-1R) and Phosphodiesterase 5 (PDE5), as well as activators of Aldehyde Dehydrogenase 2 (ALDH2), presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Introduction: The Emerging Role of the (6-Methoxypyridin-3-yl)methanamine Scaffold

(6-Methoxypyridin-3-yl)methanamine has emerged as a valuable building block in the design and synthesis of novel therapeutic agents. Its structure, featuring a methoxypyridine ring linked to a methylamine group, provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and a basic nitrogen center, which are crucial for molecular recognition by biological targets. This guide will explore the potential biological activities of this core scaffold by analyzing the structure-activity relationships (SAR) of its derivatives that have shown significant promise in preclinical and clinical studies. The following sections will detail the biological targets modulated by compounds derived from (6-Methoxypyridin-3-yl)methanamine, providing a foundation for future drug discovery efforts centered on this promising chemical entity.

Potential Therapeutic Applications Based on Derivative Activities

The therapeutic potential of the (6-Methoxypyridin-3-yl)methanamine core is highlighted by its incorporation into molecules targeting a range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions.

Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibition

Derivatives of (6-Methoxypyridin-3-yl)methanamine have been investigated as potent and selective inhibitors of CSF-1R, a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various cancers and inflammatory diseases. The (6-Methoxypyridin-3-yl)methanamine moiety often serves as a key pharmacophore, interacting with the hinge region of the kinase domain.

| Compound ID | Target | IC50 (nM) | Cell-Based Assay EC50 (nM) | Reference |

| BLZ945 | CSF-1R | 1 | 67 (BMDM proliferation) | [2] |

| Edicotinib (JNJ-40346527) | CSF-1R | 3.2 | Not Reported | [3] |

| Pexidartinib (PLX3397) | CSF-1R | 13 | Not Reported | [1] |

| ARRY-382 | CSF-1R | 9 | Not Reported | [3] |

| Ki-20227 | CSF-1R | 2 | Not Reported | [3] |

General Synthesis of Tricyclic Heterocyclic CSF-1R Inhibitors:

A mixture of (6-methoxypyridin-3-yl)methanamine, a suitable heterocyclic building block (e.g., compound 11b in the patent), and a base such as potassium bicarbonate in a solvent like dimethyl sulfoxide (DMSO) is heated.[1] The reaction progress is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water. The resulting solid is collected by filtration, washed, and purified by recrystallization or column chromatography.[1]

CSF-1R Kinase Inhibition Assay (Biochemical):

The inhibitory activity of compounds against the CSF-1R kinase is typically determined using a biochemical assay. This involves incubating the recombinant human CSF-1R protein with the test compound at various concentrations in the presence of ATP and a suitable substrate. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Cell-Based CSF-1R Inhibition Assay (Macrophage Proliferation):

The cellular potency of CSF-1R inhibitors is often assessed by their ability to inhibit the proliferation of CSF-1-dependent cells, such as bone marrow-derived macrophages (BMDMs). BMDMs are cultured in the presence of CSF-1 and varying concentrations of the test compound. After a set incubation period, cell viability or proliferation is measured using assays like the MTT or CellTiter-Glo assay. The EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, is then determined.[2]

Caption: CSF-1R signaling pathway and the point of inhibition by (6-Methoxypyridin-3-yl)methanamine derivatives.

References

- 1. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

The Discovery of (6-Methoxypyridin-3-yl)methanamine Derivatives: A Technical Guide for Drug Development Professionals

An In-Depth Exploration of a Versatile Scaffold in Modern Drug Discovery

The (6-methoxypyridin-3-yl)methanamine core has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutics targeting a range of debilitating diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of derivatives based on this core structure, with a focus on their potential as kinase inhibitors, modulators of protein aggregation, and other therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule drug candidates.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of the (6-methoxypyridin-3-yl)methanamine scaffold have demonstrated significant potential across multiple therapeutic areas. Notably, these compounds have been investigated as dual PI3K/mTOR inhibitors for oncology, agents for imaging neurodegenerative diseases, and modulators of other key biological targets. The inherent structural features of the core allow for diverse substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Dual PI3K/mTOR Inhibition in Oncology

A significant area of investigation for (6-methoxypyridin-3-yl)methanamine derivatives has been in the development of dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and enhance anti-tumor efficacy.[1]

A series of sulfonamide methoxypyridine derivatives has been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines.[1] The quantitative data for a selection of these compounds are presented in Table 1.

Table 1: In Vitro Activity of Sulfonamide (6-Methoxypyridin-3-yl)methanamine Derivatives [1]

| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |

| 22a | 0.85 | 45 | - | - |

| 22b | 0.53 | 38 | - | - |

| 22c | 0.22 | 23 | 130 | 20 |

| 22d | 1.2 | 67 | - | - |

| 22e | 0.78 | 41 | - | - |

| 22f | 0.95 | 52 | - | - |

| 22g | 2.5 | 110 | - | - |

| 22h | 0.61 | 35 | - | - |

| 22i | 1.8 | 89 | - | - |

| 22j | 0.47 | 31 | - | - |

| 22k | 0.33 | 28 | - | - |

| 22l | 1.5 | 75 | - | - |

MCF-7: human breast adenocarcinoma cell line; HCT-116: human colorectal carcinoma cell line. Data for cell lines were not available for all compounds in the cited source.

The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the amide moiety significantly influences the inhibitory activity.

Imaging Agents for Neurodegenerative Diseases

The (6-methoxypyridin-3-yl)methanamine scaffold has also been utilized in the development of positron emission tomography (PET) tracers for imaging α-synuclein aggregates, a hallmark of Parkinson's disease. N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been synthesized and shown to have a high binding affinity for α-synuclein.

Other Therapeutic Targets

The versatility of the (6-methoxypyridin-3-yl)methanamine core is further demonstrated by its exploration in targeting other key proteins implicated in disease:

-

c-Jun N-terminal Kinase (JNK) Inhibitors: The JNK signaling pathway is involved in cellular responses to stress and inflammation, making it a target for various diseases.

-

Gamma-Secretase Modulators: Modulation of gamma-secretase activity is a therapeutic strategy for Alzheimer's disease, as this enzyme is involved in the production of amyloid-β peptides.

Experimental Protocols

This section provides an overview of the methodologies for the synthesis of (6-methoxypyridin-3-yl)methanamine derivatives and the key biological assays used for their evaluation.

General Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide methoxypyridine derivatives typically involves a multi-step process. A general workflow is outlined below:

Caption: General synthetic workflow for sulfonamide derivatives.

Protocol for the Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate) [2]

-

To a solution of 5-bromo-2-methoxypyridin-3-amine (20 mmol) in anhydrous pyridine (50 mL), add 2,4-difluorobenzenesulfonyl chloride (24 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Evaporate the solvent under reduced pressure.

-

Add water (100 mL) to the residue and stir for 1 hour.

-

Filter the precipitate, wash with hexane, and dry to yield the product.

In Vitro Kinase Inhibition Assay (PI3Kα/mTOR)

The inhibitory activity of the synthesized compounds against PI3Kα and mTOR kinases is determined using in vitro kinase assays.

Caption: Workflow for in vitro kinase inhibition assay.

Protocol for PI3Kα Kinase Assay [2]

-

Prepare a reaction buffer containing the PI3Kα enzyme, substrate (e.g., PIP2), and ATP.

-

Add the test compound at varying concentrations to the reaction mixture.

-

Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product (e.g., PIP3) formed using a suitable detection method, such as a luminescence-based assay.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Cell-Based Anti-Proliferation Assay

The anti-proliferative effects of the compounds on cancer cell lines are assessed using assays such as the MTT or CellTiter-Glo assay.

Protocol for Anti-Proliferation Assay (MCF-7 and HCT-116 cells) [2]

-

Seed cancer cells (e.g., MCF-7 or HCT-116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add a reagent to measure cell viability (e.g., MTT or CellTiter-Glo reagent).

-

Measure the absorbance or luminescence to determine the number of viable cells.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways

The therapeutic effects of (6-methoxypyridin-3-yl)methanamine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation.

References

Spectroscopic and Synthetic Profile of (6-Methoxypyridin-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic route for the versatile aminopyridine derivative, (6-Methoxypyridin-3-yl)methanamine. This compound is of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in a variety of biologically active molecules. This document details predicted spectroscopic data, a plausible experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for (6-Methoxypyridin-3-yl)methanamine, the following data is predicted based on established principles of NMR and IR spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectral data are crucial for the structural elucidation and purity assessment of (6-Methoxypyridin-3-yl)methanamine.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-2 (Pyridine) |

| ~7.6 | dd | 1H | H-4 (Pyridine) |

| ~6.7 | d | 1H | H-5 (Pyridine) |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.8 | s | 2H | -CH₂-NH₂ |

| ~1.6 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-6 (Pyridine) |

| ~148 | C-2 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~128 | C-3 (Pyridine) |

| ~110 | C-5 (Pyridine) |

| ~53 | -OCH₃ |

| ~43 | -CH₂-NH₂ |

Mass Spectrometry (MS)

Mass spectrometry data is vital for confirming the molecular weight of the target compound. The predicted data is based on the compound's molecular formula, C₇H₁₀N₂O.

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) |

| [M+H]⁺ | 139.0866 |

| [M+Na]⁺ | 161.0685 |

| [M+K]⁺ | 177.0424 |

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information regarding the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H stretch (amine) |

| 3050-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1580 | Strong | C=N, C=C stretch (pyridine ring) |

| 1480-1450 | Medium | CH₂ scissoring |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1050-1000 | Strong | C-N stretch (amine) |

Experimental Protocols

The following section outlines a representative synthetic protocol for the preparation of (6-Methoxypyridin-3-yl)methanamine, followed by standard procedures for its characterization using NMR, MS, and IR spectroscopy.

Synthesis of (6-Methoxypyridin-3-yl)methanamine via Reduction of 6-Methoxynicotinonitrile

This protocol describes a common and effective method for the synthesis of the target compound.

Materials:

-

6-Methoxynicotinonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Starting Material: A solution of 6-methoxynicotinonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in the formation of a granular precipitate.

-

Work-up: The resulting suspension is filtered, and the inorganic salts are washed thoroughly with the reaction solvent. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude (6-Methoxypyridin-3-yl)methanamine. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in peak assignments.

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the [M+H]⁺ ion and other adducts.

Infrared Spectroscopy:

-

Sample Preparation: A small amount of the liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, a KBr pellet can be prepared for a solid sample.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of (6-Methoxypyridin-3-yl)methanamine.

Caption: Synthetic and analytical workflow for (6-Methoxypyridin-3-yl)methanamine.

Technical Guide: Physicochemical Properties of (6-Methoxypyridin-3-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)methanamine dihydrochloride is a pyridinemethanamine derivative of interest in medicinal chemistry and drug discovery. Its structural similarity to biologically active molecules suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of (6-Methoxypyridin-3-yl)methanamine and its dihydrochloride salt, outlines experimental protocols for their determination, and explores potential biological activities and synthesis workflows.

Physicochemical Properties

Table 1: General Properties of (6-Methoxypyridin-3-yl)methanamine and its Dihydrochloride Salt

| Property | (6-Methoxypyridin-3-yl)methanamine | This compound |

| Molecular Formula | C₇H₁₀N₂O[1] | C₇H₁₂Cl₂N₂O |

| Molecular Weight | 138.17 g/mol [1] | 211.09 g/mol |

| CAS Number | 262295-96-5[1] | 169045-12-9 |

| Physical Form | Data not available | Solid |

| Storage | Data not available | Refrigerator |

Table 2: Predicted and Estimated Physicochemical Data

| Property | Value | Source/Method |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa (pyridinium ion) | ~3.3 | Estimated based on 2-methoxypyridine (pKa ≈ 3.28)[2] |

| pKa (ammonium ion) | ~8.3 | Estimated based on 3-(aminomethyl)pyridine (pKa ≈ 8.34)[3][4] |

| Solubility | ||

| Water | Expected to be soluble | |

| Methanol | Expected to be soluble | |

| DMSO | Expected to be soluble |

Note: Specific experimental values for melting point, boiling point, and solubility of the dihydrochloride salt are not publicly available. The pKa values are estimations based on structurally similar compounds and should be experimentally verified. The solubility is predicted based on the properties of dihydrochloride salts of small organic molecules.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are generalized methods that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Determination

The solubility in various solvents can be determined by the equilibrium solubility method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constants (pKa) can be determined by potentiometric titration or UV-Vis spectroscopy.

Methodology (Potentiometric Titration):

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa values are determined from the half-equivalence points on the titration curve.

Spectral Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is obtained using a KBr pellet or as a thin film to identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), is performed to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is limited, derivatives of methoxypyridine have shown activity as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.[5][6][7][8][9]

Caption: PI3K/mTOR signaling pathway with potential inhibition points.

Synthesis Workflow

The synthesis of this compound can be envisioned starting from commercially available (6-methoxypyridin-3-yl)methanol. A plausible synthetic route is outlined below.

Caption: A potential synthetic workflow for the target compound.

Experimental Workflow Description:

-

Oxidation: The starting material, (6-methoxypyridin-3-yl)methanol[10][11], can be oxidized to the corresponding aldehyde, 6-methoxynicotinaldehyde, using a mild oxidizing agent such as manganese dioxide (MnO₂) or Dess-Martin periodinane.

-

Reductive Amination: The resulting aldehyde can then undergo reductive amination. This involves reacting the aldehyde with an ammonia source (e.g., ammonia, ammonium acetate) to form an imine intermediate, which is then reduced in situ to the primary amine, (6-Methoxypyridin-3-yl)methanamine, using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

-

Salt Formation: The final step involves the formation of the dihydrochloride salt. The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with two equivalents of hydrochloric acid (either as a gas or a solution in a solvent like dioxane or isopropanol) to precipitate the desired this compound.

Conclusion

This technical guide provides a summary of the available physicochemical data for this compound and outlines standard experimental procedures for its characterization. While there are gaps in the publicly available experimental data, the information on related compounds offers valuable insights into its potential biological activities. The provided synthesis workflow suggests a viable route for its preparation. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound in drug discovery and development.

References

- 1. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 3. 3-(Aminomethyl)pyridine CAS#: 3731-52-0 [m.chemicalbook.com]

- 4. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. proteopedia.org [proteopedia.org]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]

- 11. (6-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 12259941 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of the Methoxypyridine Moiety in Enhancing Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and can significantly influence the physicochemical properties of a molecule. The strategic functionalization of the pyridine ring is a critical aspect of drug design, and the introduction of a methoxy group to create a methoxypyridine moiety has emerged as a powerful tactic to enhance biological activity, improve pharmacokinetic profiles, and confer desirable drug-like properties. This technical guide provides a comprehensive overview of the role of the methoxypyridine group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The methoxypyridine unit is often employed as a bioisosteric replacement for other functionalities, leveraging its unique electronic and steric properties to optimize ligand-target interactions. Its presence can influence a compound's conformation, metabolic stability, and solubility, making it a versatile tool in the hands of medicinal chemists. This guide will delve into specific examples of how the methoxypyridine group has been successfully utilized in the development of enzyme inhibitors and receptor modulators, with a focus on its impact on potency and pharmacokinetics.

The Methoxypyridine Group in Enzyme Inhibition